Eicosa-11,14-dienoic acid

Catalog No.
S625647
CAS No.
2091-39-6
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosa-11,14-dienoic acid

CAS Number

2091-39-6

Product Name

Eicosa-11,14-dienoic acid

IUPAC Name

(11E,14E)-icosa-11,14-dienoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6+,10-9+

InChI Key

XSXIVVZCUAHUJO-AVQMFFATSA-N

SMILES

Array

Synonyms

11,14-trans-eicosadienoic acid, delta11,14-20:2, eicosa-11,14-dienoic acid, eicosa-11,14-dienoic acid, (E,E)-isomer, eicosa-11,14-dienoic acid, (Z,Z)-isomer, eicosa-11,14-dienoic acid, ion (1-), n-6 eicosadienoic acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O

The exact mass of the compound 11,14-Eicosadienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Eicosanoic Acids - Supplementary Records. It belongs to the ontological category of icosadienoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

11,14-Eicosadienoic acid, also known as icosa-11,14-dienoic acid, is a long-chain polyunsaturated fatty acid with the molecular formula C20H36O2 and a molecular weight of approximately 308.5 g/mol. This compound features two double bonds located at the 11th and 14th carbon positions in its aliphatic chain, which is characteristic of eicosadienoic acids. It is classified under the category of unsaturated fatty acids and is primarily identified in human blood, particularly in individuals exposed to this compound or its derivatives .

The mechanism of action of 11,14-EDA is not fully understood but is a subject of ongoing research. Some studies suggest it may play a role in regulating inflammation []. More research is needed to elucidate its specific mechanisms.

Typical of unsaturated fatty acids, including:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Oxidation: This compound can be oxidized to form hydroperoxides or aldehydes, which may further react to produce different metabolites.
  • Esterification: It can react with alcohols to form esters, which are important for creating biodiesel or other derivatives used in pharmaceuticals .

The synthesis of 11,14-eicosadienoic acid can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic synthesis techniques where starting materials undergo various reactions to form the desired fatty acid.
  • Biotechnological Approaches: Using genetically modified microorganisms or plant cells that express specific desaturase enzymes can yield this fatty acid from simpler precursors .
  • Extraction from Natural Sources: Though not commonly found in nature, it may be extracted from certain algae or fungi that produce similar compounds.

11,14-Eicosadienoic acid has several applications:

  • Nutraceuticals: Due to its potential anti-inflammatory properties, it may be included in dietary supplements aimed at improving health outcomes related to inflammation.
  • Pharmaceuticals: Its unique structure allows for exploration in drug development targeting inflammatory pathways.
  • Cosmetics: The compound could be investigated for use in skin care formulations due to its fatty acid profile, which may benefit skin health .

Several compounds share structural similarities with 11,14-eicosadienoic acid. Here are some notable examples:

Compound NameMolecular FormulaNumber of Double BondsUnique Features
Linoleic AcidC18H32O22Found abundantly in vegetable oils
Arachidonic AcidC20H32O24Precursor for eicosanoids
Dihomo-gamma-linolenic AcidC20H34O23Involved in anti-inflammatory processes
Eicosapentaenoic AcidC20H30O25Omega-3 fatty acid with health benefits

11,14-Eicosadienoic acid is unique due to its specific positioning of double bonds (at the 11th and 14th carbon), which distinguishes it from other eicosanoids and contributes to its distinct biological activities .

Physical Description

Solid

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.271530387 Da

Monoisotopic Mass

308.271530387 Da

Heavy Atom Count

22

LogP

6.251

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Other CAS

2091-39-6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1.Yagaloff, K.A.,Franco, L.,Simko, B., et al. Essential fatty acids are antagonists of the leukotriene B4 receptor. Prostaglandins, Leukot. Essent. Fatty Acids 52(5), 293-297 (1995).

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